Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a benzothiazole-derived compound featuring a methyl ester group at the para position of the benzoate moiety and dimethyl substituents at the 4 and 7 positions of the benzothiazole ring. Crystallographic studies employing SHELX software have elucidated its planar benzothiazole ring and hydrogen-bonding patterns, which influence its solid-state packing and stability .
Properties
IUPAC Name |
methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-4-5-11(2)15-14(10)19-18(24-15)20-16(21)12-6-8-13(9-7-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJIBDINTBCCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has shown potential as an antibacterial, antifungal, and anticancer agent in preliminary studies. Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and activities can be contextualized by comparing it to analogs with variations in substituent positions, ester groups, or functional groups. Below is a detailed analysis supported by experimental and computational data.
Structural and Physicochemical Properties
Key Observations :
- Substituent Position : The 5,7-dimethyl isomer exhibits a higher melting point (210–212°C) than the 4,7-dimethyl analog (198–200°C), likely due to enhanced crystal packing via CH-π interactions, as resolved via SHELX-refined structures .
- Ester vs. However, the ester’s higher logP (3.2 vs. 1.8) suggests superior membrane permeability.
- Alkyl Chain Length : Replacing the methyl ester with an ethyl group marginally increases logP (3.5) but reduces solubility (0.3 mg/mL), indicating a trade-off between lipophilicity and formulation viability.
Key Observations :
- Kinase Inhibition : The 5,7-dimethyl isomer shows the strongest inhibition (IC₅₀ = 8.5 nM), likely due to optimal steric complementarity with the kinase active site. The carboxylic acid analog’s reduced potency (IC₅₀ = 45.6 nM) correlates with its ionization state, which may disrupt hydrophobic binding.
- Fluorescence Properties : The parent compound’s quantum yield (0.45) surpasses that of the ethyl analog (0.38), suggesting that bulkier esters hinder π-conjugation. The carboxylic acid derivative’s low yield (0.12) aligns with its solvatochromic quenching in aqueous media.
Biological Activity
Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound is classified under benzothiazole derivatives, known for their significant biological activities. The molecular formula is , and its structure includes a methyl benzoate moiety linked to a benzothiazole group via a carbamoyl connection.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 25.9 | 28.7 | 15.9 |
| OVCAR-4 (Ovarian) | 27.9 | 15.1 | - |
| PC-3 (Prostate) | 15.9 | - | - |
| CAKI-1 (Renal) | - | - | - |
| MDA-MB-435 (Breast) | - | - | - |
| T-47D (Breast) | - | - | - |
These results indicate that the compound exhibits broad-spectrum antitumor activity with selective efficacy against specific cancer types, particularly non-small cell lung cancer and leukemia .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro tests against various bacterial strains demonstrated significant inhibition at concentrations as low as 200 μg/mL. The compound was effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific kinases and enzymes associated with cell proliferation and survival pathways in cancer cells . Studies have shown that the compound can inhibit the phosphorylation of Chk1 at Ser317 in HeLa cells, indicating its role in disrupting cell cycle regulation .
Case Studies
Several case studies have documented the therapeutic potential of benzothiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study involving a series of benzothiazole derivatives reported that compounds exhibiting structural similarities to this compound showed IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Efficacy : Another research highlighted the antibacterial activity of similar compounds against multidrug-resistant strains, suggesting potential applications in treating infections where conventional antibiotics fail .
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves coupling a benzothiazole derivative with a benzoate ester. For example, the benzothiazole core (4,7-dimethyl-1,3-benzothiazol-2-amine) can be reacted with 4-(chlorocarbonyl)benzoic acid methyl ester under anhydrous conditions using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to ester), maintaining inert atmospheres (argon/nitrogen), and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR (¹H and ¹³C): Identify proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in the benzothiazole/benzoate regions) and confirm carbamoyl linkage (amide carbonyl at ~165–170 ppm in ¹³C NMR).
- IR Spectroscopy: Detect characteristic peaks (amide C=O stretch ~1680 cm⁻¹, ester C=O ~1720 cm⁻¹).
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion matching C₁₉H₁₇N₂O₃S).
- Elemental Analysis: Validate empirical formula (C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer: Limited experimental toxicity data (e.g., acute oral/dermal/inhalation toxicity categorized as Category 4 per EU-GHS) may conflict with computational predictions (e.g., ADMET models). To reconcile discrepancies:
- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- Compare with structurally analogous compounds (e.g., benzothiazoles with similar substituents) .
- Use high-throughput screening to assess metabolic stability and off-target effects.
Q. What experimental strategies are recommended for evaluating the compound’s stability under varying pH and solvent conditions?
- Methodological Answer:
- pH Stability: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Acidic/basic conditions may hydrolyze the ester or carbamoyl groups.
- Solvent Compatibility: Test solubility and stability in polar (DMSO, methanol) and non-polar (toluene, hexane) solvents. Use UV-Vis spectroscopy to detect absorbance shifts indicative of decomposition .
- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures and excipient compatibility .
Q. How can X-ray crystallography be utilized to confirm the molecular conformation of this compound?
- Methodological Answer:
- Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures).
- Collect diffraction data using a synchrotron or lab-based X-ray source.
- Refine structures using SHELXL (for small molecules) to resolve bond lengths/angles, particularly the dihedral angle between benzothiazole and benzoate moieties. Validate hydrogen bonding (e.g., amide N–H⋯O interactions) .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer:
- Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
- Apply principal component analysis (PCA) to identify correlated variables in multi-parametric assays .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer:
- Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency.
- Solvent Optimization: Switch to DMF or DMSO to enhance solubility of intermediates.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs reflux) .
Safety and Handling
Q. What precautions are necessary when handling this compound in a laboratory setting?
- Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
- Avoid contact with strong oxidizers/acids due to risk of toxic fumes .
- Store in airtight containers at 2–8°C, protected from light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
